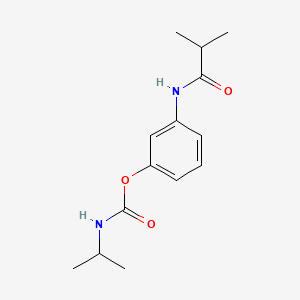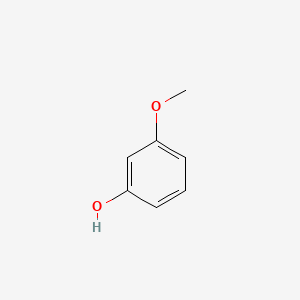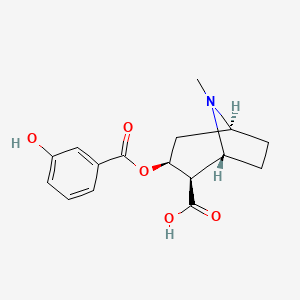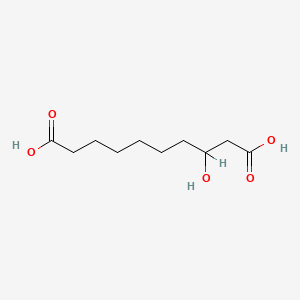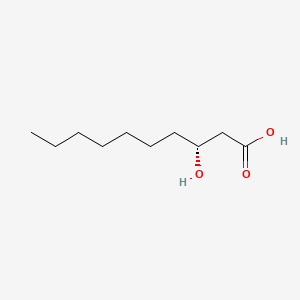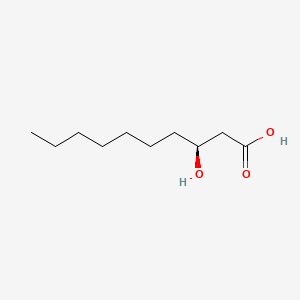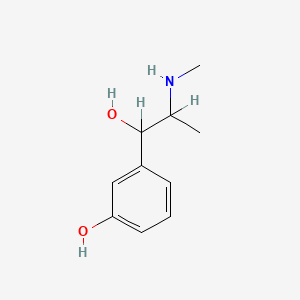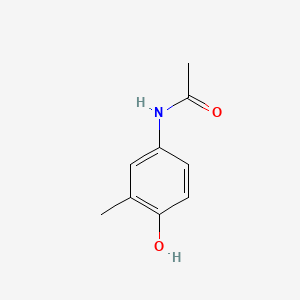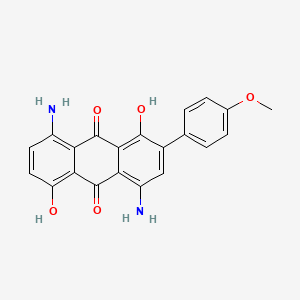
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- is a Skin / Eye Irritant.
Scientific Research Applications
Clinical Trials and Cancer Research
9,10-Anthracenedione derivatives have been explored in clinical trials for their potential as anticancer agents. A study by Von Hoff et al. (1980) detailed a Phase I clinical trial of a new anthracenedione derivative, noting its potential in treating lung cancer.
Electrochemical Properties
The electrochemical properties of these compounds have been extensively studied. Cheng et al. (2013) investigated the electrochemical reduction process of 9,10-anthracenedione derivatives, revealing insights into their reaction mechanisms and potential applications in electrochemical fields (Cheng et al., 2013).
Applications in Cell Imaging
Derivatives of 9,10-Anthracenedione have also been used in cell imaging. Wang et al. (2020) synthesized new symmetrical derivatives that exhibited aggregation-induced emission, suitable for cell imaging applications (Wang et al., 2020).
Synthesis and Characterization for Anticancer Applications
Antonello et al. (1989) synthesized new 9,10-anthracenediones, which resembled known anticancer agents, suggesting their potential in cancer therapy (Antonello et al., 1989).
Antipsoriatic and Anti-inflammatory Properties
Müller and Prinz (1997) developed novel 9,10-dihydro-1,8-dihydroxy-9-oxo-2-anthracenecarboxylic and -hydroxamic acids, exhibiting inhibitory activity against enzymes involved in inflammation, suggesting their use in antipsoriatic therapy (Müller & Prinz, 1997).
Inhibition of Tubulin Polymerization
Prinz et al. (2011) synthesized phenylimino-10H-anthracen-9-ones, which were effective in inhibiting tubulin polymerization and demonstrated antiproliferative activity against tumor cells (Prinz et al., 2011).
Electrochemical Detection in Chemotherapy
Houpt and Baldwin (1983) developed a method for electrochemical detection of 9,10-Anthracenedione derivatives, which could be crucial in monitoring chemotherapy drug levels (Houpt & Baldwin, 1983).
DNA Interaction and Clastogenic Activity
Research by Rosenberg and Hittelman (1983) explored the clastogenic activity of an anthracenedione derivative, providing insights into its interaction with DNA and potential genotoxic effects (Rosenberg & Hittelman, 1983).
properties
CAS RN |
4702-64-1 |
|---|---|
Product Name |
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- |
Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-13(23)16-18(19(11)25)21(27)15-12(22)6-7-14(24)17(15)20(16)26/h2-8,24-25H,22-23H2,1H3 |
InChI Key |
OVPZEFAFTQSEJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Appearance |
Solid powder |
Other CAS RN |
4702-64-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



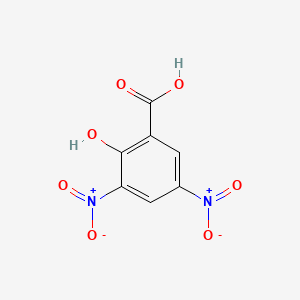
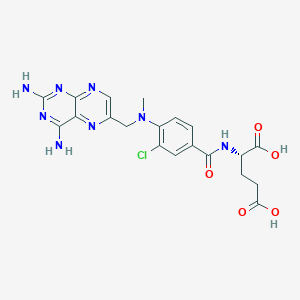
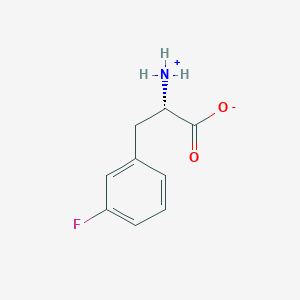
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)
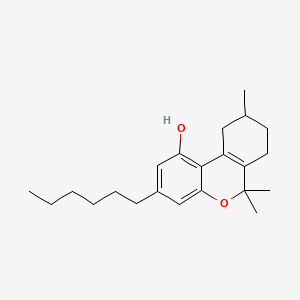
![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
